An In-Depth Technical Guide to the Potential Biological Activity of 1-(Oxolan-3-yl)propan-2-amine
An In-Depth Technical Guide to the Potential Biological Activity of 1-(Oxolan-3-yl)propan-2-amine
Abstract
The confluence of known pharmacophores within a novel chemical entity presents a compelling starting point for drug discovery. 1-(Oxolan-3-yl)propan-2-amine, a small molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a propan-2-amine side chain, represents such a case. While direct biological data for this specific compound remains limited in publicly accessible literature, its constituent motifs are prevalent in a wide array of clinically successful therapeutics.[1][2] This guide provides a comprehensive framework for the systematic evaluation of its biological potential. We will dissect the molecule's structural rationale, propose a robust investigational workflow from in silico prediction to in vitro validation, and provide detailed, field-proven experimental protocols. The objective is to equip researchers with the necessary theoretical grounding and practical methodologies to unlock the therapeutic promise of this and structurally related compounds.
Introduction: Deconstructing the Therapeutic Potential
1-(Oxolan-3-yl)propan-2-amine (CAS: 910389-29-6, Molecular Formula: C7H15NO) is a structurally intriguing molecule.[3] Its potential for biological activity stems from the strategic combination of two key chemical features:
-
The Oxolane (Tetrahydrofuran) Ring: This saturated heterocyclic ether is a privileged scaffold in medicinal chemistry.[2] Its polarity, ability to act as a hydrogen bond acceptor, and relative metabolic stability make it an attractive component for modulating a molecule's pharmacokinetic and pharmacodynamic properties.[4] The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing this moiety, including the antiviral Darunavir and the antihypertensive Terazosin, highlighting its utility in achieving desirable biological interactions.[2]
-
The Propan-2-amine Moiety: The primary amine group is a fundamental pharmacophore, capable of forming critical hydrogen bonds and ionic interactions with biological targets.[5] Its presence often imparts a degree of basicity, influencing solubility and the potential for salt-bridge formation within protein binding pockets, a common feature in receptor ligands and enzyme inhibitors.
The combination of these two fragments suggests that 1-(Oxolan-3-yl)propan-2-amine could serve as a valuable building block or a bioactive molecule in its own right, potentially targeting protein families where such interactions are paramount.
A Proposed Investigational Workflow
A logical, phased approach is critical to efficiently and effectively characterize the biological activity of a novel compound. The following workflow is designed to progress from broad, predictive analysis to specific, empirical validation, minimizing resource expenditure while maximizing data quality.
Caption: A phased workflow for characterizing 1-(oxolan-3-yl)propan-2-amine.
Methodologies: From Prediction to Practice
This section provides detailed protocols for the initial, critical phases of the investigation. The causality behind experimental choices is emphasized to ensure a self-validating system of inquiry.
Phase 1A: In Silico Physicochemical & ADMET Profiling
Rationale: Before committing to expensive and time-consuming wet-lab experiments, it is crucial to computationally assess the compound's "drug-likeness." This involves predicting its physicochemical properties and its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This step helps to identify potential liabilities early in the discovery process.[6]
Protocol: Using the SwissADME Web Server
-
Input: Navigate to the SwissADME web server ([Link]). In the input field, enter the SMILES string for 1-(Oxolan-3-yl)propan-2-amine: CC(N)CC1CCOC1.
-
Execution: Initiate the calculation. The server will compute a wide range of molecular descriptors.
-
Data Collection: Systematically record the key parameters into a table for analysis. Pay close attention to Lipinski's Rule of Five, bioavailability score, and potential for blood-brain barrier (BBB) penetration.
-
Interpretation: A compound that adheres to Lipinski's rules is more likely to be orally bioavailable. A positive prediction for BBB permeability would suggest potential activity in the central nervous system (CNS).
Predicted Data Summary:
| Property | Predicted Value | Interpretation / Significance |
| Molecular Formula | C7H15NO | Confirms compound identity. |
| Molecular Weight | 129.20 g/mol | Well within Lipinski's rule (<500), favors good absorption. |
| LogP (Consensus) | 0.85 | Indicates balanced lipophilicity, suitable for cell permeability. |
| Water Solubility | Highly Soluble | Favorable for formulation and in vitro assay preparation. |
| H-bond Acceptors | 2 | Within Lipinski's rule (<10). |
| H-bond Donors | 1 | Within Lipinski's rule (<5). |
| Blood-Brain Barrier | Yes (Predicted) | Suggests the compound may cross the BBB, opening CNS applications. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Phase 1B: In Silico Target Prediction
Rationale: Ligand-based target prediction algorithms operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[7] By comparing our compound to vast databases of known ligands with confirmed biological activities, we can generate a ranked list of plausible protein targets.[8][9] This is a powerful hypothesis-generation tool.
Caption: Principle of ligand-based in silico target prediction.
Protocol: Using the SwissTargetPrediction Web Server
-
Input: Navigate to the SwissTargetPrediction server ([Link]). Enter the SMILES string CC(N)CC1CCOC1. Select "Homo sapiens" as the target organism.
-
Execution: Run the prediction. The algorithm will screen the query molecule against a library of known active compounds and their targets.
-
Data Analysis: The output will be a list of potential protein targets, ranked by probability. Focus on the targets with the highest probability scores. Group them by protein class (e.g., GPCRs, enzymes, ion channels) to identify potential mechanisms of action.
-
Hypothesis Formulation: Based on the top-ranked targets, formulate a primary hypothesis. For example, if multiple dopamine or serotonin receptors are identified, the primary hypothesis would be that the compound acts as a neuromodulator.
Hypothetical Target Prediction Results:
| Target Class | Specific Target Example | Probability | Rationale for Plausibility |
| Enzyme | Monoamine oxidase B (MAO-B) | High | The propylamine scaffold is a known feature of many MAO inhibitors. |
| GPCR | Dopamine Receptor D2 | Moderate | Amine-containing structures frequently interact with aminergic GPCRs. |
| GPCR | Serotonin Receptor 5-HT2A | Moderate | Similar rationale to dopamine receptors; structural overlap in ligands. |
| Ion Channel | Sigma-1 Receptor | Moderate | Many small amine-containing molecules show affinity for sigma receptors. |
Phase 2A: In Vitro General Cytotoxicity Assay
Rationale: Before investigating specific biological activity, it is essential to determine the concentration range at which the compound is not broadly toxic to cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A high IC50 (concentration causing 50% inhibition of viability) is desirable, indicating low general toxicity.
Protocol: MTT Assay on HEK293 Cells
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(Oxolan-3-yl)propan-2-amine in sterile PBS or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 1000 µM).
-
Treatment: Replace the cell culture medium with medium containing the various concentrations of the compound. Include "vehicle control" (medium with the same amount of PBS/DMSO as the highest concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and resource-efficient pathway for investigating the biological potential of 1-(Oxolan-3-yl)propan-2-amine. The initial in silico predictions suggest that the molecule possesses favorable drug-like properties, with a high likelihood of interacting with targets within the central nervous system, such as monoamine oxidases or aminergic GPCRs.
The successful execution of the proposed workflow—confirming low cytotoxicity and then demonstrating specific binding and functional activity at a predicted target—would provide a strong foundation for further research. Subsequent steps would logically progress to lead optimization through Structure-Activity Relationship (SAR) studies, where analogs of the parent molecule are synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.[2] This systematic approach ensures that each experimental step is built upon a solid, data-driven rationale, maximizing the potential for discovering a novel therapeutic agent.
References
-
ChemBK. 1-(oxolan-3-yl)propan-2-amine. Available from: [Link]
-
MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available from: [Link]
-
MDPI. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available from: [Link]
-
PMC - PubMed Central. Computational/in silico methods in drug target and lead prediction. Available from: [Link]
-
PMC - PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]
-
PubChem. 1-(Thiophen-3-yl)propan-2-amine. Available from: [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]
-
ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]
-
RSC Publishing. Relative acidity and basicity of amines in tetrahydrofuran and the influence of these factors on the carbonylation of lithium amides. Available from: [Link]
-
Springer. In Silico Target Prediction for Small Molecules. Available from: [Link]
-
Bio-Molecules. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available from: [Link]
-
ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available from: [Link]
-
Wikipedia. Tetrahydrofuran. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Relative acidity and basicity of amines in tetrahydrofuran and the influence of these factors on the carbonylation of lithium amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
